
3-Amino-2-oxetanone
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Overview
Description
3-Amino-2-oxetanone (CAS 112839-95-9 as the p-toluenesulfonic acid salt; 149572-97-4 for the (S)-enantiomer) is a β-lactone derived from serine or α-alkylserine derivatives. This four-membered cyclic ester is a key intermediate in synthesizing noncanonical amino acids, particularly β-substituted alanines, which are critical for peptidomimetics and bioactive peptides . Its synthesis typically involves cyclization of N-protected α-alkylserines under Mitsunobu reaction conditions, yielding chiral β-lactones that undergo nucleophilic ring-opening reactions with azides, thiols, or imidazoles to produce constrained amino acids .
Applications include:
Scientific Research Applications
Chemical Synthesis and Catalysis
3-Amino-2-oxetanone serves as a versatile building block in organic synthesis. Its oxetanone core allows for the introduction of diverse functional groups, facilitating the development of complex molecules.
Key Applications:
- Catalytic Role : It acts as a catalyst in several organic reactions, enhancing reaction rates and selectivity.
- Building Block : The compound is utilized in the synthesis of other oxetanes and bioactive molecules, contributing to the field of medicinal chemistry.
Medicinal Chemistry
The compound has shown promising biological activities, particularly in the areas of enzyme inhibition and anticancer research.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of lipases, enzymes involved in lipid metabolism. This property suggests its application in weight management and metabolic disorder therapies.
Enzyme | Inhibition Activity |
---|---|
Lipase | Effective inhibitor |
Anticancer Properties
Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines, including HeLa and A549 cells.
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 226 |
A549 | 242.52 |
These results highlight its potential as an anticancer agent, possibly inducing apoptosis through modulation of apoptotic pathways.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against several bacterial strains, indicating its potential use in treating infections.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 62.5 |
The low minimum inhibitory concentration values suggest that this compound could be effective at relatively low doses.
Lipase Inhibition Study
A study evaluated the lipase inhibitory activity of this compound, demonstrating significant reductions in lipase activity in vitro. This finding supports its potential role in developing treatments for obesity and related metabolic disorders.
Cancer Research
Another investigation focused on the antiproliferative effects of this compound on human cancer cell lines. The study found that this compound could induce apoptosis, providing insights into its mechanism as a potential anticancer therapeutic agent.
Chemical Reactions Analysis
Photoredox-Catalyzed Decarboxylative Addition
This reaction enables direct conversion of α-amino acids to 3-oxetanols via decarboxylative coupling with 3-oxetanone. Two distinct protocols have been developed:
Condition | Catalyst System | Yield Range | Substrate Scope |
---|---|---|---|
Cr-mediated | 4CzIPN, CrCl₃, TMSCl, CsOPiv | 45–78% | N-aryl α-amino acids (e.g., tryptophan, phenylalanine) |
Cr-free | 4CzIPN, CsOPiv | 62–92% | N,N-dialkyl α-amino acids (e.g., proline derivatives) |
Key Findings :
-
The Cr-free method avoids toxic chromium reagents and achieves higher yields for N,N-dialkyl substrates .
-
Diacid substrates (e.g., 1y ) undergo mono- or di-oxetanol formation, with protodecarboxylation competing at the second site .
Copper-Catalyzed Four-Component Cascade Reactions
3-Amino-2-oxetanone participates in CuBr₂/TFA-co-catalyzed reactions with amino alcohols, formaldehyde, and alkynes to form spirooxazolidines:
Substrate | Catalyst | Reaction Time | Yield | Product |
---|---|---|---|---|
1,2-amino alcohol + phenylacetylene | CuBr₂/TFA | 20 h | 50% | N-propargyl spirooxazolidine (5a ) |
Mechanistic Insight :
-
The reaction proceeds through iminium formation, Cu-alkyne activation, and intramolecular cyclization .
-
Functional group tolerance includes aromatic and aliphatic substituents .
Acid-Catalyzed Hydrolysis and Cyclization
Industrial synthesis routes utilize acid catalysts for key transformations:
Reaction Type | Catalyst | Conditions | Outcome |
---|---|---|---|
Deprotection | H₃PO₄, H₂SO₄, or p-TsOH | 80–100°C, 5–20 h | 3-oxetanone recovery (92% yield) |
Intramolecular cyclization | NaOH/KOH | 40–80°C, 8–15 h | Oxetanone ring formation |
Example :
Nucleophilic Substitution Reactions
The amino group in this compound reacts with electrophiles under mild conditions:
Electrophile | Base/Solvent | Product | Yield |
---|---|---|---|
Epichlorohydrin | TBAB/DCM | Chloro-hydroxypropyl esters | 83–94% |
Industrial Application :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Amino-2-oxetanone and its derivatives?
- Methodological Answer : Synthesis typically involves cyclization of serine derivatives. For example, (S)-3-Amino-2-oxetanone trifluoroacetic acid salt is synthesized via lactonization of O-acetyl-L-serine under acidic conditions. Purification employs recrystallization or chromatography, with rigorous characterization using NMR and mass spectrometry to confirm structure and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Identifies oxetane ring protons (δ 4.5–5.0 ppm) and carbonyl groups.
- IR Spectroscopy : Confirms amino (N–H stretch ~3300 cm⁻¹) and carbonyl (C=O ~1750 cm⁻¹) functionalities.
- Mass Spectrometry : Validates molecular weight via molecular ion peaks (e.g., [M+H]+ for salts) .
Q. What storage and handling protocols are recommended for labile this compound derivatives?
- Methodological Answer : Store under inert gas (e.g., N₂) at –20°C to prevent hydrolysis. Use moisture-free solvents and desiccants. Handle in fume hoods with PPE (gloves, goggles) to minimize exposure risks .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reactivity of this compound derivatives?
- Methodological Answer : Contradictory data may stem from impurities or reaction conditions. Strategies include:
- Controlled Replication : Standardize solvents, temperatures, and catalysts.
- Kinetic Analysis : Compare reaction rates under varying conditions (e.g., pH, solvent polarity).
- High-Purity Reagents : Use HPLC-grade solvents and rigorously dried substrates .
Q. What interdisciplinary approaches are suitable for studying this compound’s biological activity?
- Methodological Answer : Combine:
- Synthetic Chemistry : Design analogs with modified substituents to probe structure-activity relationships.
- Enzymology Assays : Test inhibition of β-cyanopropionic alanine synthase using purified enzymes.
- Computational Modeling : Perform molecular docking to predict binding affinities for enzyme targets .
Q. How to design experiments tracing this compound’s role in neurotoxic amino acid biosynthesis?
- Methodological Answer : Use isotopic labeling (e.g., 13C/15N) on the oxetane ring, followed by LC-MS to track metabolic incorporation into β-cyanopropionic alanine. Conduct in vitro assays with cell lysates to validate enzymatic conversion .
Q. Methodological Guidance
Q. What strategies ensure reliable literature reviews for this compound research?
- Methodological Answer :
- Prioritize peer-reviewed journals and databases (SciFinder, Reaxys) over non-scholarly sources.
- Cross-reference patents and citation trails from seminal papers (e.g., β-cyanopropionic alanine synthesis studies).
- Avoid unverified platforms like consumer chemical catalogs .
Q. How to optimize experimental design for oxetane ring stability studies?
- Methodological Answer :
- Control Variables : Monitor temperature, humidity, and light exposure during reactions.
- Stability Assays : Use accelerated degradation studies (e.g., elevated temperatures) with HPLC monitoring.
- Comparative Analysis : Test derivatives with electron-withdrawing/donating groups to assess ring-opening trends .
Q. Data Analysis & Reporting
Q. How to address contradictions in melting point ranges reported for this compound salts?
- Methodological Answer :
- Standardize Measurements : Use differential scanning calorimetry (DSC) with controlled heating rates.
- Purity Verification : Confirm via elemental analysis and NMR to rule out solvent inclusion or polymorphic forms .
Q. What reporting standards should be followed for in vitro toxicity studies involving this compound?
- Methodological Answer : Adhere to CONSORT-inspired frameworks:
- Endpoint Clarity : Define cytotoxicity metrics (e.g., IC50, cell viability assays).
- Replication : Include triplicate experiments with statistical validation (e.g., ANOVA).
- Contextual Data : Report solvent controls, incubation times, and cell lines used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetoacetanilide (CAS 102-01-2)
- Structure: Linear butanamide (C₁₀H₁₁NO₂).
- Key Differences: Lacks the strained β-lactone ring, reducing reactivity in ring-opening reactions. No chiral centers, limiting utility in enantioselective synthesis.
3-Aminomethyl-3-[bis(phenylmethyl)amino]oxetane (CAS 1021392-84-6)
- Structure: Oxetane with aminomethyl and dibenzylamino substituents.
- Key Differences :
- Larger substituents increase steric hindrance, reducing nucleophilic accessibility.
- Lacks the β-lactone carbonyl, preventing ring-opening reactions.
3-Amino Thietane and Derivatives
- Structure : Thietane (4-membered ring with sulfur) .
- Applications : Drug discovery (e.g., protease inhibitors).
- Key Differences :
- Sulfur atom alters electronic properties and ring strain compared to oxygen in oxetane.
- Thietanes exhibit unique reactivity in radical and nucleophilic reactions.
Attribute | This compound | 3-Amino Thietane |
---|---|---|
Heteroatom | Oxygen | Sulfur |
Ring Strain | Moderate (β-lactone) | Higher (thietane) |
Synthetic Utility | Amino acid precursors | Heterocyclic drug candidates |
Reference |
β-Cyanoalanine
- Structure: Non-proteinogenic amino acid with cyano group.
- Applications : Neurotoxin studies; plant stress response research .
- Key Differences: Synthesized via cyanide addition to this compound derivatives. Linear structure vs. cyclic β-lactone precursor.
Research Findings and Reactivity Trends
- Ring-Opening Efficiency: Non-alkylated β-lactones (e.g., serine-derived) achieve 85–98% yield in azide reactions, while α-alkylated analogs drop to 50% due to steric hindrance . Thiol-based nucleophiles (e.g., cysteamine) require N-phthaloyl protection to prevent side reactions, yielding 30–55% .
- Chiral Specificity: (S)-3-Amino-2-oxetanone tosylate is preferred for L-amino acid synthesis, while the (R)-enantiomer is used for D-analogs .
Data Tables
Table 1: Comparative Physicochemical Properties
Compound | Molecular Formula | CAS Number | Melting Point (°C) | Solubility |
---|---|---|---|---|
This compound (S) | C₁₀H₁₃NO₅S | 149572-97-4 | 2–8 (storage) | DMF, AcOEt |
Acetoacetanilide | C₁₀H₁₁NO₂ | 102-01-2 | 86–89 | Ethanol, acetone |
3-Aminomethyl-oxetane | C₁₈H₂₂N₂O | 1021392-84-6 | Not reported | DCM, THF |
Properties
Molecular Formula |
C3H5NO2 |
---|---|
Molecular Weight |
87.08 g/mol |
IUPAC Name |
3-aminooxetan-2-one |
InChI |
InChI=1S/C3H5NO2/c4-2-1-6-3(2)5/h2H,1,4H2 |
InChI Key |
NEUYIGRTSOYBCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)O1)N |
Origin of Product |
United States |
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